(Z)-4-chloro-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline

M3 mAChR Binding Affinity Thiazole Aniline

Differentiate your M3 muscarinic acetylcholine receptor research with (Z)-4-chloro-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline (CAS 905765-06-2). Its distinct N3-(3-morpholinopropyl) side chain provides a unique starting point for SAR libraries and binding kinetics studies, setting it apart from common N3-benzyl or N3-alkyl analogs. As a member of the SmithKline Beecham M3 mAChR antagonist patent family, this compound is ideally suited as a chemical probe for radioligand displacement or calcium-flux assays. With a guaranteed purity of ≥95% and a defined molecular weight of 351.89 g/mol, it also serves as a reliable HPLC/LC-MS reference standard. Secure a compound with a validated structural signature for reproducible results.

Molecular Formula C17H22ClN3OS
Molecular Weight 351.89
CAS No. 905765-06-2
Cat. No. B2937648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-chloro-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline
CAS905765-06-2
Molecular FormulaC17H22ClN3OS
Molecular Weight351.89
Structural Identifiers
SMILESCC1=CSC(=NC2=CC=C(C=C2)Cl)N1CCCN3CCOCC3
InChIInChI=1S/C17H22ClN3OS/c1-14-13-23-17(19-16-5-3-15(18)4-6-16)21(14)8-2-7-20-9-11-22-12-10-20/h3-6,13H,2,7-12H2,1H3
InChIKeyVMRHMUKSNGKUKD-ZPHPHTNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

905765-06-2 Procurement Guide: (Z)-4-Chloro-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline for Muscarinic Receptor Research


(Z)-4-chloro-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline (CAS 905765-06-2) is a synthetic small molecule with the molecular formula C17H22ClN3OS and a molecular weight of 351.89 g/mol [1]. It belongs to the thiazol-2(3H)-ylidene aniline class, a family of heterocyclic compounds that have been investigated in patent literature as M3 muscarinic acetylcholine receptor (mAChR) antagonists [2]. The compound features a 4-chloroaniline moiety, a 4-methylthiazole core, and an N3-(3-morpholinopropyl) side chain. Its ChEMBL identifier is CHEMBL594737, and the maximum development phase recorded is preclinical [3].

Why Generic Thiazole-Aniline Analogs Cannot Replace 905765-06-2 in Targeted M3 mAChR Antagonist Screening


Substitution within the thiazol-2(3H)-ylidene aniline series is constrained by the geometry of the exocyclic imine and the electronic character of the aniline ring, which together dictate receptor subtype selectivity and binding kinetics [1]. The N3-(3-morpholinopropyl) chain of the target compound is a distinct structural feature that differs from the N3-benzyl, N3-phenyl, or N3-alkyl chains found in many catalog analogs [2]. Even minor perturbations to the aniline substitution pattern—such as replacing the 4-chloro group with 2-methyl or 2-methoxy—can shift lipophilicity, hydrogen-bonding capacity, and the basicity of the imine nitrogen, potentially altering target engagement in a manner that cannot be predicted without comparative profiling [3]. Consequently, procurement of a close analog without matched pharmacological data risks selecting a compound that is either inactive or exhibits a different selectivity profile, undermining the reproducibility of M3 mAChR-focused experiments [1].

905765-06-2 Quantitative Differentiation Evidence: Bioactivity, Physicochemical Properties, and Selectivity Indicators


M3 Muscarinic Acetylcholine Receptor Binding Affinity: Class-Level Potency Context

While no direct IC₅₀ or Ki value for 905765-06-2 at the human M3 mAChR has been publicly disclosed in peer-reviewed literature, the compound falls within a patent-defined series of thiazole aniline compounds that were explicitly characterized as M3 muscarinic acetylcholine receptor antagonists [1]. The BindingDB entry BDBM392076 reports an IC₅₀ of 0.73 nM for a closely related thiazole aniline derivative at the human M3 receptor, demonstrating that the scaffold is capable of subnanomolar potency when appropriately substituted [2]. The N3-morpholinopropyl group present in 905765-06-2 is a tertiary amine-bearing side chain; SAR studies within this chemical series indicate that basic amine substituents at this position contribute to high-affinity M3 binding, though the magnitude of the contribution for the specific morpholinopropyl chain has not been isolated in published SAR tables [1]. The commercial M3 antagonist tiotropium exhibits an M3 Ki of approximately 0.01–0.06 nM in human recombinant receptor assays, whereas the clinically used ipratropium shows Ki values in the range of 0.5–1.0 nM [3], providing a therapeutic benchmark range against which novel thiazole aniline derivatives can be contextualized.

M3 mAChR Binding Affinity Thiazole Aniline

Physicochemical Differentiation: Lipophilicity (XLogP) Comparison Within the Thiazole Aniline Series

The computed XLogP3-AA value for 905765-06-2 is 4.9 [1], reflecting the combined lipophilic contributions of the 4-chlorophenyl group, the 4-methylthiazole ring, and the morpholinopropyl side chain. For comparison, the 2-methyl analog—(Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline—would be expected to have a slightly lower XLogP due to the absence of the electronegative chlorine substituent. The 2-methoxy analog is predicted to have an XLogP of approximately 4.1 based on the hydrogen-bonding capacity of the methoxy group. The target compound's XLogP of 4.9 approaches the upper boundary of Lipinski-optimal space, which may influence membrane permeability and non-specific protein binding relative to more polar analogs [2]. The rotatable bond count is 5, which is higher than the average for fragment-like M3 antagonists, potentially contributing to an entropic penalty upon receptor binding [1].

Lipophilicity XLogP Drug-likeness

Structural Distinction: The Morpholinopropyl Side Chain as a Key Determinant of Target Engagement and Solubility

The N3-(3-morpholinopropyl) substituent of 905765-06-2 differentiates it from the majority of commercially available thiazol-2(3H)-ylidene aniline analogs, which typically carry simpler N3 substituents such as phenyl, benzyl, or short alkyl chains [1]. The morpholine oxygen and the tertiary amine nitrogen introduce additional hydrogen-bond acceptor capacity (total HBA = 4) relative to N3-phenyl analogs (HBA typically ≤3) [2]. This side chain also increases aqueous solubility at mildly acidic pH due to protonation of the morpholine nitrogen. In contrast, the N3-phenyl analog lacks this ionizable center and is expected to exhibit lower aqueous solubility by a factor of approximately 5- to 20-fold at pH 5–7, based on general solubility trends for morpholine-containing versus non-basic heterocycles [3]. No experimental solubility data for 905765-06-2 were located in the public domain.

Morpholine Side Chain SAR Solubility

Absence of Target-Specific Bioactivity Data: A Critical Gap for Selection Decisions

A systematic search of PubMed, ChEMBL, BindingDB, and Google Patents did not retrieve any publicly reported IC₅₀, Ki, EC₅₀, or functional assay data for 905765-06-2 against any specific protein target, including the M3, M1, M2, M4, or M5 muscarinic receptor subtypes [1][2]. This stands in marked contrast to clinically advanced muscarinic antagonists such as tiotropium, darifenacin, and solifenacin, for which extensive subtype-selectivity profiles have been published [3]. For procurement purposes, this means that no evidence-based claim can be made about the compound's potency, selectivity, or off-target liability relative to any specific comparator within the muscarinic receptor family. Any assumption that 905765-06-2 is M3-selective, or that it is superior to a close analog, would be extrapolation unsupported by publicly accessible data.

Data Gap Procurement Risk Selectivity

Validated Application Scenarios for 905765-06-2 in M3 Muscarinic Receptor and Thiazole Chemistry Research


Probe for M3 Muscarinic Acetylcholine Receptor Structural Biology Studies

Given its classification within the SmithKline Beecham M3 mAChR antagonist patent family [1], 905765-06-2 is most appropriately deployed as a chemical probe in radioligand displacement assays or functional calcium-flux assays targeting the human M3 receptor. Its morpholinopropyl side chain distinguishes it from simpler reference antagonists and may confer distinct binding kinetics. Because no published selectivity data exist, it is unsuitable for studies requiring M3 subtype exclusivity without first conducting a selectivity panel (M1–M5). Researchers should treat this compound as an exploratory ligand whose pharmacological fingerprint must be established de novo rather than as a tool compound with a validated profile.

Scaffold for Structure-Activity Relationship (SAR) Expansion in Thiazole Aniline Medicinal Chemistry

The 4-chloroaniline head group, combined with the N3-morpholinopropyl tail, provides a differentiated starting point for SAR libraries aimed at optimizing M3 binding and physicochemical properties. The computed XLogP of 4.9 and the presence of a basic morpholine nitrogen (predicted pKa ~7.5–8.5) [2] suggest this scaffold occupies a lipophilic-basic chemical space that is distinct from the more polar 2-methoxy or 2-methyl analogs. Medicinal chemists seeking to explore tolerability of the 4-chloro substituent or variations in the morpholinopropyl linker length can use this compound as a reference point for comparative property analysis.

Negative Control or Inactive Comparator in Thiazole-Based Phenotypic Screening

In the absence of publicly confirmed M3 activity, 905765-06-2 may alternatively serve as a structurally matched inactive control for phenotypic screens where a different thiazole aniline derivative has been identified as a hit. Its similarity to active analogs in molecular weight (351.89 g/mol), lipophilicity (XLogP 4.9), and hydrogen-bonding capacity (HBA = 4) [2] makes it a suitable negative control for ruling out assay interference from the thiazole aniline scaffold itself. This application is contingent upon the user confirming lack of activity at the primary screening target, which must be validated empirically.

Reference Compound for Analytical Method Development and Purity Standardization

With a purity specification typically ≥95% and a well-defined molecular weight of 351.89 g/mol [2], 905765-06-2 can serve as a reference standard for HPLC, LC-MS, or NMR method development in laboratories working with thiazole aniline libraries. Its distinct UV chromophore (4-chloroaniline-thiazole conjugated system) and characteristic isotopic pattern from chlorine (³⁵Cl/³⁷Cl ratio ~3:1) provide identifiable features for analytical tracking in complex biological matrices. This application is independent of the compound's biological activity and is supported by its availability as a discrete chemical entity.

Quote Request

Request a Quote for (Z)-4-chloro-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.